2,6-Dimethyl-1-(4-nitrobenzoyl)piperidine
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Overview
Description
2,6-Dimethyl-1-(4-nitrobenzoyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with one nitrogen atom and five carbon atoms The compound is characterized by the presence of two methyl groups at positions 2 and 6 on the piperidine ring and a 4-nitrobenzoyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-1-(4-nitrobenzoyl)piperidine typically involves the acylation of 2,6-dimethylpiperidine with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-1-(4-nitrobenzoyl)piperidine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The methyl groups on the piperidine ring can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in an aqueous or organic solvent.
Major Products Formed
Reduction: 2,6-Dimethyl-1-(4-aminobenzoyl)piperidine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Oxidation: this compound alcohols or ketones.
Scientific Research Applications
2,6-Dimethyl-1-(4-nitrobenzoyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-1-(4-nitrobenzoyl)piperidine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential cellular processes. The exact molecular pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
2,6-Dimethyl-1-(4-nitrobenzoyl)piperidine can be compared with other piperidine derivatives, such as:
2,6-Dimethylpiperidine: Lacks the nitrobenzoyl group and has different chemical reactivity and applications.
4-Nitrobenzoylpiperidine: Lacks the methyl groups on the piperidine ring, which can affect its chemical properties and biological activity.
2,6-Dimethyl-1-(2-nitrobenzoyl)piperidine:
Properties
CAS No. |
333353-46-1 |
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Molecular Formula |
C14H18N2O3 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
(2,6-dimethylpiperidin-1-yl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C14H18N2O3/c1-10-4-3-5-11(2)15(10)14(17)12-6-8-13(9-7-12)16(18)19/h6-11H,3-5H2,1-2H3 |
InChI Key |
ZBRQXYQFEKNUKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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